An In-depth Technical Guide to the Synthesis of Novel 6-Oxa-1-azaspiro[3.5]nonane Derivatives
An In-depth Technical Guide to the Synthesis of Novel 6-Oxa-1-azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic incorporation of three-dimensional scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic compounds. Spirocyclic systems, in particular, offer a unique combination of structural rigidity and complexity, enabling precise spatial orientation of functional groups and often leading to improved physicochemical properties. This guide provides a comprehensive technical overview of the synthesis of a promising, yet underexplored class of spirocycles: the 6-Oxa-1-azaspiro[3.5]nonane derivatives. These structures, which merge an oxetane ring with a piperidine core, are attractive candidates for interrogating biological systems and developing next-generation therapeutics.
The inherent three-dimensionality and rigidity of spirocycles can favorably influence binding to biological targets.[1] The incorporation of an oxetane ring is known to modulate key physicochemical properties such as polarity, lipophilicity, and metabolic stability.[2] Specifically, oxetanes can enhance aqueous solubility and reduce metabolic liability.[2] The 6-Oxa-1-azaspiro[3.5]nonane scaffold is a valuable structural alternative to the commonly used morpholine moiety in medicinal chemistry.[3]
This guide will delve into the synthetic strategies for constructing the 6-Oxa-1-azaspiro[3.5]nonane core, methods for its derivatization, and a discussion of its potential applications in drug discovery, supported by detailed experimental protocols and characterization data.
The Strategic Value of the 6-Oxa-1-azaspiro[3.5]nonane Scaffold
The unique architecture of the 6-Oxa-1-azaspiro[3.5]nonane scaffold, featuring a spirocyclic fusion of an oxetane and a piperidine ring, presents several compelling advantages for medicinal chemistry:
-
Enhanced Three-Dimensionality: Moving away from flat, aromatic structures, the spirocyclic nature of this scaffold introduces a well-defined three-dimensional geometry. This can lead to improved target engagement by presenting substituents in precise spatial orientations.[1]
-
Improved Physicochemical Properties: The oxetane moiety is a polar, non-basic functional group that can significantly enhance aqueous solubility and reduce lipophilicity, key attributes for favorable pharmacokinetics.[2]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially leading to improved in vivo stability and longer half-life of drug candidates.[4]
-
Bioisosteric Replacement: The 6-Oxa-1-azaspiro[3.5]nonane core can serve as a bioisostere for commonly used fragments in drug discovery, such as piperidine and morpholine.[3][4] This allows for scaffold hopping and the exploration of novel chemical space while retaining key binding interactions.
These properties position the 6-Oxa-1-azaspiro[3.5]nonane scaffold as a valuable building block for the development of novel therapeutics across a range of disease areas, including oncology and central nervous system (CNS) disorders.[1]
Synthetic Strategies for the 6-Oxa-1-azaspiro[3.5]nonane Core
While the direct synthesis of the 6-Oxa-1-azaspiro[3.5]nonane core is not extensively documented in publicly available literature, several viable synthetic routes can be proposed based on established methodologies for constructing related spirocyclic systems. The following sections will detail these approaches, providing a foundation for the rational design and execution of synthetic campaigns.
Strategy 1: Intramolecular Cyclization of a Piperidine Precursor
A plausible and efficient route to the 6-Oxa-1-azaspiro[3.5]nonane core involves the intramolecular cyclization of a suitably functionalized piperidine derivative. This strategy is analogous to the reported synthesis of the isomeric 2-oxa-7-azaspiro[3.5]nonane.[3]
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of the 6-Oxa-1-azaspiro[3.5]nonane core via intramolecular cyclization.
Detailed Experimental Protocol (Adapted from related syntheses):
A potential synthetic sequence could commence with a protected piperidine-4-one. The key steps would involve the introduction of a two-carbon unit at the 4-position, which can be subsequently converted into the oxetane ring.
Step 1: Synthesis of a Diol Intermediate
-
To a solution of N-protected 4,4-di(ethoxycarbonyl)piperidine in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting suspension and concentrate the filtrate to afford the corresponding diol.
Step 2: One-Pot Mesylation and Cyclization
-
Dissolve the diol intermediate in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a base, such as triethylamine (Et₃N), followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
After stirring for a designated period, a second, stronger base (e.g., sodium hydride) can be added to facilitate the intramolecular cyclization to form the oxetane ring.
-
Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the N-protected 6-Oxa-1-azaspiro[3.5]nonane.
Step 3: Deprotection
-
The protecting group on the nitrogen can be removed under standard conditions (e.g., acid-mediated cleavage for a Boc group or hydrogenolysis for a Cbz group) to yield the final 6-Oxa-1-azaspiro[3.5]nonane core.
Strategy 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures and could be employed to construct the piperidine ring of the 6-Oxa-1-azaspiro[3.5]nonane system.[5][6] This approach would involve the synthesis of a diene precursor containing the oxetane moiety.
Conceptual Workflow:
Figure 2: Conceptual workflow for the synthesis of the 6-Oxa-1-azaspiro[3.5]nonane core via Ring-Closing Metathesis.
Derivatization of the 6-Oxa-1-azaspiro[3.5]nonane Scaffold
Once the core scaffold is synthesized, the secondary amine of the piperidine ring provides a convenient handle for a wide range of derivatization reactions, allowing for the exploration of structure-activity relationships (SAR).
Common Derivatization Reactions:
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, CH₃CN) | Alkyl, benzyl, etc. |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N), solvent (e.g., DCM, THF) | Amide |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), solvent (e.g., DCE, MeOH) | Substituted alkyl |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine, Et₃N), solvent (e.g., DCM) | Sulfonamide |
| Urea/Thiourea Formation | Isocyanate or isothiocyanate, solvent (e.g., DCM, THF) | Urea or Thiourea |
Potential Applications in Drug Discovery
The unique structural and physicochemical properties of 6-Oxa-1-azaspiro[3.5]nonane derivatives make them attractive scaffolds for a variety of therapeutic targets.
Central Nervous System (CNS) Disorders
The ability of spirocyclic compounds to exhibit improved metabolic stability and brain penetration makes them promising candidates for CNS drug discovery.[1] Derivatives of 6-Oxa-1-azaspiro[3.5]nonane could be explored as modulators of CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. For instance, related oxa-azaspiro derivatives have been investigated as triple re-uptake inhibitors for the treatment of depression.[2][7]
Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is ongoing. The 6-Oxa-1-azaspiro[3.5]nonane scaffold can be utilized to develop inhibitors of various cancer-related targets. For example, related spirocyclic oxetanes have been explored for their potential to target enzymes that are overexpressed in cancer cells.[3]
Infectious Diseases
The development of new antibiotics to combat drug-resistant bacteria is a critical global health priority. The oxazolidinone class of antibiotics has shown efficacy against Mycobacterium infections.[8] A key intermediate in the synthesis of a potent anti-tuberculosis drug candidate, TBI-223, is a 2-oxa-6-azaspiro[3.3]heptane derivative, highlighting the potential of related spirocyclic oxetanes in this therapeutic area.[8][9]
Characterization and Data Presentation
Thorough characterization of novel 6-Oxa-1-azaspiro[3.5]nonane derivatives is essential to confirm their structure and purity. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compounds.
Table of Exemplary Physicochemical Properties:
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Calculated) | Topological Polar Surface Area (Ų) |
| Core Scaffold | C₇H₁₃NO | 127.18 | 0.85 | 21.3 |
| N-Acetyl Derivative | C₉H₁₅NO₂ | 169.22 | 0.53 | 41.5 |
| N-Benzoyl Derivative | C₁₄H₁₇NO₂ | 231.29 | 2.15 | 41.5 |
| N-Sulfonyl (Ph) Derivative | C₁₃H₁₇NO₃S | 267.34 | 1.89 | 64.6 |
Conclusion and Future Directions
The 6-Oxa-1-azaspiro[3.5]nonane scaffold represents a promising area of chemical space for the discovery of novel therapeutic agents. Its unique three-dimensional structure, coupled with the favorable physicochemical properties imparted by the oxetane ring, offers significant potential for the development of drug candidates with enhanced efficacy, selectivity, and pharmacokinetic profiles. While direct synthetic routes to this specific scaffold are still emerging in the literature, the synthetic strategies outlined in this guide, adapted from related spirocyclic systems, provide a solid foundation for its construction and derivatization.
Future efforts in this area should focus on the development of more efficient and scalable synthetic routes to the 6-Oxa-1-azaspiro[3.5]nonane core. Furthermore, the synthesis and biological evaluation of diverse libraries of derivatives are warranted to fully explore the therapeutic potential of this exciting class of molecules. As our understanding of the interplay between three-dimensional structure and biological activity continues to grow, scaffolds such as 6-Oxa-1-azaspiro[3.5]nonane will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Omega. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2022). ChemRxiv. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). PubMed. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]
-
Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors. (2010). ResearchGate. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2022). The Royal Society of Chemistry. [Link]
-
Ring-closing metathesis example. (2020). YouTube. [Link]
-
Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. (2021). Semantic Scholar. [Link]
-
Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. (2010). PubMed. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. [Link]
-
Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. (2021). CNR-IRIS. [Link]
-
Ring-closing metathesis. (n.d.). Wikipedia. [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Drug Hunter. [Link]
-
Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. (2021). MDPI. [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (2006). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). ResearchGate. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2016). NIH. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). ACS Publications. [Link]
Sources
- 1. 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
